Elafibranor is a synthetically derived compound classified as a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and δ [, ]. PPARs are nuclear receptors involved in regulating lipid metabolism, glucose homeostasis, and inflammation [, , , ]. Elafibranor has been investigated in preclinical and clinical research for its potential role in addressing metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) [, , , , , , , , , , , , , , ].
Combination Therapies: Exploring Elafibranor's efficacy in combination with other therapeutic agents, such as GLP-1 receptor agonists or other anti-NASH drugs, could lead to more effective treatment strategies [, ].
Long-Term Safety and Efficacy: Conducting long-term clinical trials is crucial to establish the safety and efficacy profile of Elafibranor in humans, particularly regarding its potential effects on renal function [, ].
Elafibranor is classified as a synthetic small molecule. It is derived from the chemical structure that includes elements specifically designed to interact with the PPARs. The compound's synthesis and purification processes have been detailed in various patents and scientific literature, highlighting its relevance in pharmaceutical research .
The synthesis of elafibranor involves several key steps that can be executed through different methods. A notable process includes a one-pot reaction that combines multiple reactants in an aprotic solvent, typically in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This method allows for high yields and purity of the final product.
Elafibranor has a complex molecular structure that can be represented by its chemical formula . The molecular weight is approximately 398.51 g/mol.
Elafibranor undergoes various chemical reactions during its synthesis and metabolism:
Elafibranor exerts its therapeutic effects primarily through the activation of PPARα and PPARδ receptors:
Elafibranor's primary application lies in the treatment of metabolic liver diseases such as NASH. Clinical trials have demonstrated its potential not only to improve liver histology but also to enhance metabolic parameters associated with liver health:
Elafibranor (chemical name: 2-(2,6-dimethyl-4-[3-[4-(methylsulfanyl)phenyl]-3-oxoprop-1-enyl]phenoxy)-2-methylpropanoic acid) is a selective dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and delta (PPARδ), belonging to the nuclear receptor superfamily. Its molecular formula is C₂₂H₂₄O₄S, with a molecular weight of 384.49 g/mol [1]. Elafibranor exhibits distinct binding affinities and activation potencies for PPAR subtypes: In vitro functional assays demonstrate half-maximal effective concentrations (EC₅₀) of 46 nM for PPARα and 125-150 nM for PPARδ, while showing minimal activation of PPARγ (EC₅₀ > 1000 nM) [1] [7]. This selectivity profile is attributed to its specific molecular interactions within the ligand-binding domains of these receptors.
The active metabolite of elafibranor, GFT1007, exhibits even greater potency with an EC₅₀ of 14 nM for PPARα and maintains similar PPARδ selectivity [1]. Upon binding, elafibranor induces conformational changes in PPARα and PPARδ, facilitating the dissociation of corepressor complexes and recruitment of coactivator proteins. This agonist-receptor complex then heterodimerizes with retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in promoter regions of target genes, initiating transcriptional programs [7] [8]. The differential activation potency (3-8 fold higher for PPARα versus PPARδ/γ) underpins its unique pharmacological profile compared to other PPAR agonists [1].
Table 1: Receptor Activation Profile of Elafibranor and Metabolite
Receptor Subtype | Elafibranor EC₅₀ (nM) | GFT1007 EC₅₀ (nM) | Selectivity Ratio (α:δ:γ) |
---|---|---|---|
PPARα | 46 | 14 | 1 (reference) |
PPARδ | 125-150 | ~50 | 1:2.7-3.3 |
PPARγ | >1000 | >1000 | >21.7 |
Elafibranor orchestrates comprehensive transcriptional regulation of genes involved in lipid homeostasis through PPARα/δ co-activation. PPARα activation primarily upregulates hepatic fatty acid oxidation genes, including ACOX1 (acyl-CoA oxidase), CPT1A (carnitine palmitoyltransferase 1A), and PDK4 (pyruvate dehydrogenase kinase 4) [3] [8]. Concurrently, PPARδ activation enhances fatty acid transport proteins and mitochondrial β-oxidation pathways, significantly reducing hepatic triglyceride accumulation [2] [5].
Transcriptomic analyses in human hepatic models (primary hepatocytes, HepaRG, and hSKP-HPC cells) reveal that elafibranor treatment upregulates ANGPTL4 (angiopoietin-like 4), which modulates lipoprotein lipase activity, and PLIN2 (perilipin 2), a lipid droplet-associated protein [3]. Paradoxically, these pro-lipogenic effects contrast with clinical data from post-bariatric surgery patients showing resolution of NAFLD/NASH without such upregulation, suggesting a discordant lipid metabolic effect that may limit therapeutic efficacy in metabolic dysfunction-associated steatotic liver disease (MASLD) [3]. Additionally, elafibranor activates the PPARγ coactivator-1α (PPARGC1A)-sirtuin 1 (SIRT1) axis, enhancing mitochondrial biogenesis and fatty acid utilization [3] [8].
Table 2: Key Lipid Metabolism Genes Regulated by Elafibranor
Gene Symbol | Gene Name | Regulation Direction | Biological Function |
---|---|---|---|
CPT1A | Carnitine palmitoyltransferase 1A | Upregulated | Rate-limiting enzyme for fatty acid entry into mitochondria |
PDK4 | Pyruvate dehydrogenase kinase 4 | Upregulated | Suppresses glucose oxidation, promotes fatty acid utilization |
ANGPTL4 | Angiopoietin-like 4 | Upregulated | Modulates triglyceride clearance via LPL inhibition |
PLIN2 | Perilipin 2 | Upregulated | Lipid droplet stabilization and formation |
ACOX1 | Acyl-CoA oxidase 1 | Upregulated | First enzyme in peroxisomal β-oxidation pathway |
Elafibranor exerts potent anti-inflammatory effects through interference with key signaling pathways, particularly the toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB) axis. By activating PPARδ, elafibranor disrupts the TLR4 signaling complex formation, inhibiting downstream phosphorylation of IκB kinase (IKK) and subsequent nuclear translocation of NF-κB [4] [9]. This leads to reduced transcription of pro-inflammatory cytokines including TNFα, IL-1β, IL-6, and CCL2 (monocyte chemoattractant protein-1) in hepatic macrophages and Kupffer cells [2] [4].
In alcohol-associated liver disease (ALD) models, elafibranor suppresses lipopolysaccharide (LPS)-induced inflammation by 40-60% and reduces macrophage infiltration by 50% [5]. A critical mechanism involves modulation of macrophage polarization: Elafibranor promotes a shift from pro-inflammatory M1 phenotype (characterized by inducible nitric oxide synthase - iNOS) to anti-inflammatory M2 phenotype (expressing arginase-1 - Arg1) in intestinal and hepatic macrophages [9]. This polarization is mediated through the ileal interleukin-10 (IL-10)/signal transducer and activator of transcription 3 (STAT3) pathway, creating cross-talk between intestinal and hepatic compartments [9]. Additionally, PPARα activation by elafibranor inhibits NLRP3 inflammasome assembly, further reducing caspase-1-dependent maturation of IL-1β and IL-18 [4].
Elafibranor demonstrates dual modulation of autophagy and apoptosis pathways in hepatocytes, contributing to cytoprotection in liver injury models. In alcohol-associated liver disease, elafibranor enhances autophagic flux by upregulating key autophagy-related proteins: microtubule-associated protein 1A/1B-light chain 3 (LC3-II), autophagy-related 7 (ATG7), and beclin-1, while reducing p62/SQSTM1 accumulation [5] [9]. This restoration of autophagy alleviates endoplasmic reticulum stress and mitochondrial dysfunction, thereby reducing hepatocyte apoptosis [5].
Molecular studies reveal that elafibranor suppresses intrinsic apoptosis pathways by downregulating pro-apoptotic BAX and caspase-3 activation while enhancing anti-apoptotic BCL-2 expression [5]. In NASH models, these effects correlate with 50-60% reductions in TUNEL-positive apoptotic hepatocytes [9]. Furthermore, PPARδ activation by elafibranor strengthens intestinal barrier integrity via autophagy-mediated protection of tight junction proteins (claudin-1, occludin, ZO-1), preventing bacterial translocation and subsequent hepatocyte damage [9] [10]. This enteroprotective effect represents an indirect mechanism for reducing hepatic apoptosis through gut-liver axis modulation.
Table 3: Autophagy and Apoptosis Markers Modulated by Elafibranor
Process | Molecular Marker | Effect of Elafibranor | Functional Outcome |
---|---|---|---|
Autophagy | LC3-II/LC3-I ratio | Increased | Enhanced autophagosome formation |
p62/SQSTM1 | Decreased | Improved autophagic clearance | |
ATG7 | Upregulated | Autophagosome elongation | |
Beclin-1 | Upregulated | Autophagy initiation | |
Apoptosis | Cleaved caspase-3 | Decreased | Reduced execution of apoptosis |
BAX/BCL-2 ratio | Decreased | Improved mitochondrial stability | |
TUNEL-positive cells | Reduced | Lower hepatocyte death |
Elafibranor exerts multi-targeted anti-fibrotic effects through direct and indirect modulation of hepatic stellate cell (HSC) activation and extracellular matrix production. Central to its mechanism is the suppression of transforming growth factor-beta (TGF-β)/SMAD signaling, with studies demonstrating 40-50% reductions in TGF-β1 expression and phospho-SMAD2/3 nuclear translocation in fibrotic models [2] [5]. This inhibition subsequently downregulates collagen production genes, including COL1A1 (collagen type I alpha 1) and ACTA2 (alpha-smooth muscle actin, α-SMA) [5] [6].
PPARδ agonism activates a novel fibrogenic regulatory axis involving S100 calcium-binding protein A4 (S100A4) and its negative regulator, ankyrin repeat and SOCS box-containing 2 (ASB2). Elafibranor upregulates S100A4, an epithelial-mesenchymal transition (EMT) inducer, which paradoxically enhances ASB2-mediated ubiquitination and degradation of fibrogenic transcription factors [6]. This results in net inhibition of HSC activation and reduced collagen deposition. In vivo, elafibranor treatment reduces hydroxyproline content (a marker of collagen deposition) by 35-40% and downregulates matrix metalloproteinases (MMPs) in ALD and cholestatic models [5] [6].
Furthermore, elafibranor interrupts Kupffer cell-HSC crosstalk by reducing the production of pro-fibrogenic mediators (PDGF, CTGF) from macrophages. Combined with its anti-inflammatory effects on the TLR4/NF-κB pathway, this creates an inhibitory microenvironment for fibrosis progression [4] [5]. These multi-faceted actions position elafibranor as a promising anti-fibrotic agent beyond its metabolic effects, particularly in primary biliary cholangitis where it recently gained accelerated FDA approval [1].
Table 4: Key Fibrogenic Markers Modulated by Elafibranor
Fibrogenic Component | Molecular Marker | Effect of Elafibranor | Reduction (%) |
---|---|---|---|
HSC Activation | α-SMA (protein) | Downregulation | 40-50% |
TGF-β1 (mRNA) | Downregulation | 45-55% | |
Extracellular Matrix | Collagen type I (protein) | Downregulation | 35-45% |
Hydroxyproline content | Reduction | 35-40% | |
Signaling Molecules | Phospho-SMAD2/3 | Inhibition | 50-60% |
MMP-2/9 activity | Reduction | 30-40% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7